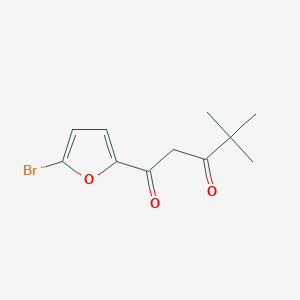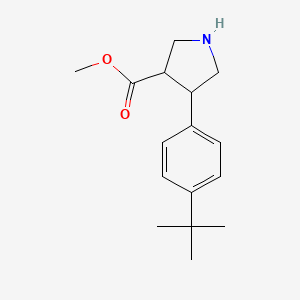![molecular formula C14H23BN2O2 B13623462 3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13623462.png)
3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with an ethyl group, a methyl group, and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This step can be achieved through a Miyaura borylation reaction, where a suitable boronic acid or ester is coupled with the vinyl group in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Ethyl-substituted pyrazoles.
Substitution: Various substituted pyrazoles depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole depends on its specific application. In cross-coupling reactions, the boron moiety facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing compound used in cross-coupling reactions.
Ethyl 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate: Another pyrazole derivative with a similar boron moiety.
Uniqueness
3-ethyl-1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its combination of a pyrazole ring with a boron-containing vinyl group makes it a versatile compound for synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C14H23BN2O2 |
|---|---|
Molekulargewicht |
262.16 g/mol |
IUPAC-Name |
3-ethyl-1-methyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C14H23BN2O2/c1-7-12-11(10-17(6)16-12)8-9-15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3/b9-8+ |
InChI-Schlüssel |
IZGWSKRSFIOSLC-CMDGGOBGSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2CC)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



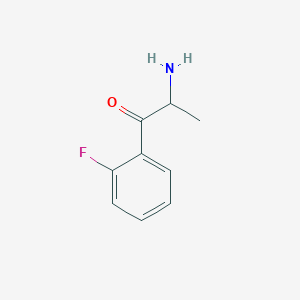
![(1R,5S)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13623387.png)
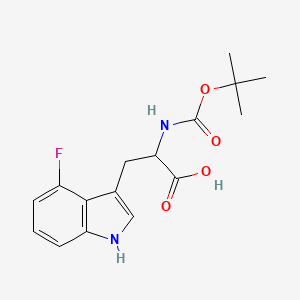
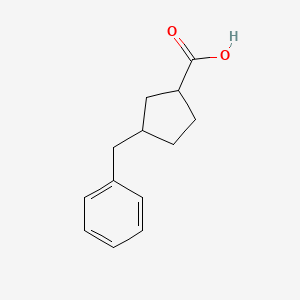
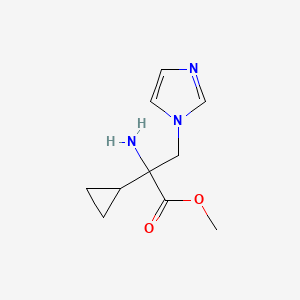
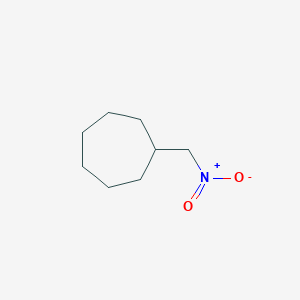
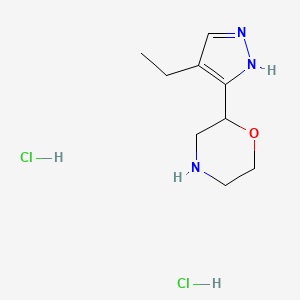
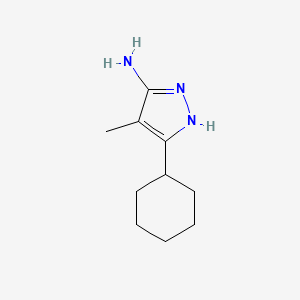
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
